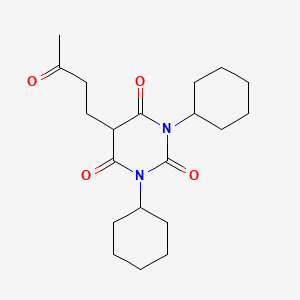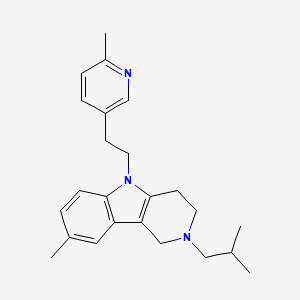
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridoindole family, known for their diverse biological activities, including anti-cancer properties .
Preparation Methods
The synthesis of 1H-Pyrido(4,3-b)indole derivatives typically involves the Fischer indole synthesis, which uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone . The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
1H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1H-Pyrido(4,3-b)indole derivatives have been extensively studied for their anti-cancer properties. They exhibit significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . These compounds are also used in molecular docking studies to understand their binding orientations in the active sites of target proteins, such as c-Met .
Mechanism of Action
The mechanism of action of 1H-Pyrido(4,3-b)indole derivatives involves their interaction with specific molecular targets and pathways. For instance, their anti-cancer activity is attributed to their ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . Molecular docking studies have shown that these compounds can bind to the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
Comparison with Similar Compounds
1H-Pyrido(4,3-b)indole derivatives are unique due to their structural features and biological activities. Similar compounds include:
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Used in the study of neurodegenerative diseases.
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indoles: These compounds are 5-HT ligands useful for treating diseases involving serotonin modulation.
1-Methyl-9H-pyrido[3,4-b]indole: Known for its role in various biological processes.
These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of the pyridoindole family in medicinal chemistry.
Properties
CAS No. |
20674-98-0 |
|---|---|
Molecular Formula |
C24H31N3 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
8-methyl-2-(2-methylpropyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C24H31N3/c1-17(2)15-26-11-10-24-22(16-26)21-13-18(3)5-8-23(21)27(24)12-9-20-7-6-19(4)25-14-20/h5-8,13-14,17H,9-12,15-16H2,1-4H3 |
InChI Key |
KNMOCSZJXJVVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)CC(C)C)CCC4=CN=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


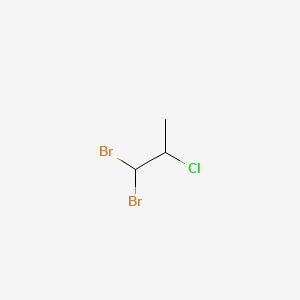
![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)

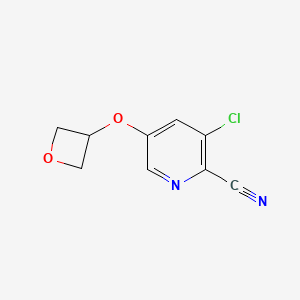
![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)
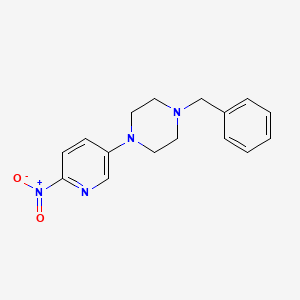
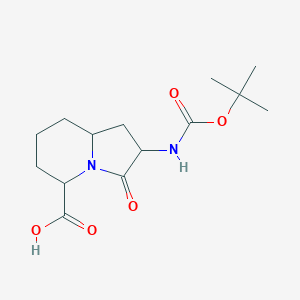
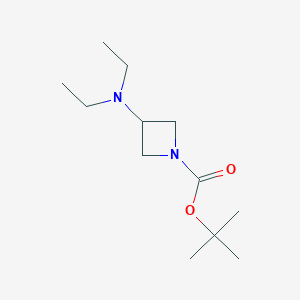

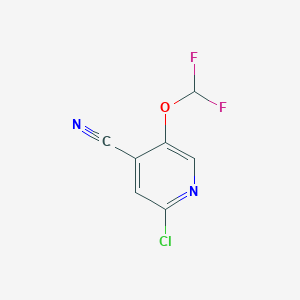

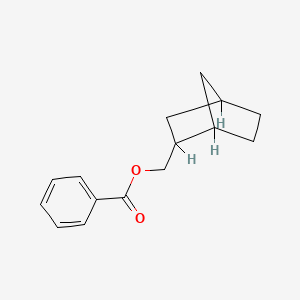
![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)
